
methyl 1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate, also known as MEIMC, is a synthetic indole derivative. It is a potent and selective agonist for the serotonin 5-HT2C receptor, which is a G protein-coupled receptor that is involved in the regulation of appetite, mood, and anxiety. MEIMC has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
Methyl 1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate acts as a selective agonist for the 5-HT2C receptor, which is a subtype of the serotonin receptor that is primarily expressed in the central nervous system. Activation of the 5-HT2C receptor leads to the modulation of various neurotransmitter systems, including dopamine, norepinephrine, and GABA. This modulation is thought to be responsible for the anxiolytic, antidepressant, and anti-obesity effects of methyl 1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate.
Biochemical and Physiological Effects
methyl 1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to increase the release of dopamine and norepinephrine in certain brain regions, which may be responsible for its anxiolytic and antidepressant effects. methyl 1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate has also been shown to decrease food intake and body weight in animal models, which may be due to its effects on the hypothalamus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate in scientific research is its high selectivity for the 5-HT2C receptor, which allows for more precise targeting of this receptor subtype. However, one limitation of using methyl 1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on methyl 1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate. One area of interest is the development of more potent and selective agonists for the 5-HT2C receptor, which could have even greater therapeutic potential. Another area of interest is the investigation of the potential use of methyl 1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to fully understand the biochemical and physiological effects of methyl 1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate, as well as its potential side effects and safety profile.
Méthodes De Synthèse
Methyl 1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the use of a palladium-catalyzed Suzuki coupling reaction, which is a commonly used method for the synthesis of aryl and heteroaryl compounds. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
Methyl 1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate has been used extensively in scientific research for its potential use in the treatment of various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and anti-obesity effects in preclinical studies. methyl 1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate has also been studied for its potential use in the treatment of drug addiction and withdrawal.
Propriétés
IUPAC Name |
methyl 1-(4-ethoxyphenyl)-5-methoxy-2-methylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-5-25-15-8-6-14(7-9-15)21-13(2)19(20(22)24-4)17-12-16(23-3)10-11-18(17)21/h6-12H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAWCIWJOQEEEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(C3=C2C=CC(=C3)OC)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-3-pyridinyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B5753406.png)
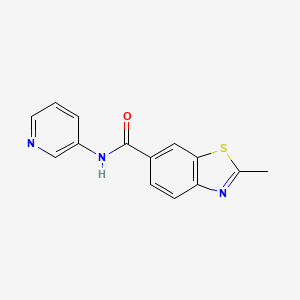
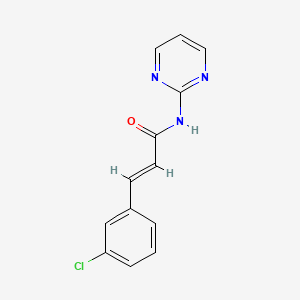
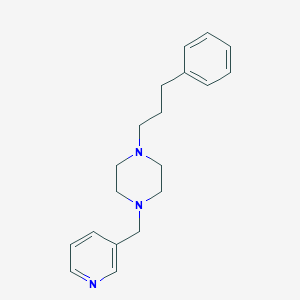
![2-[(2-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5753431.png)
![5-phenyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5753435.png)
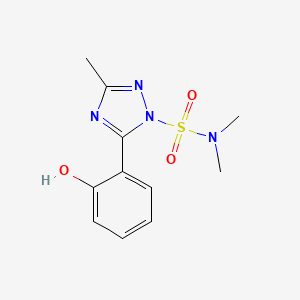

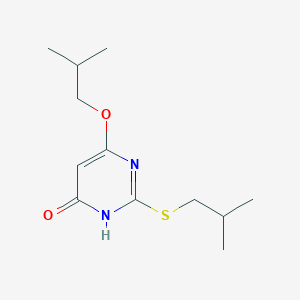

![N-{3-[(dimethylamino)methyl]phenyl}-2-(hydroxyimino)acetamide](/img/structure/B5753479.png)
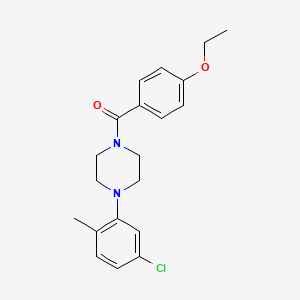
![1-cyclohexyl-2-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5753491.png)
